![molecular formula C4H3F3N2O2 B1396359 [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1338495-26-3](/img/structure/B1396359.png)
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol
Übersicht
Beschreibung
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis conditions . The reaction conditions often involve visible light irradiation and the use of catalysts like ruthenium or iridium complexes.
Industrial Production Methods
Industrial production of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol may involve scalable synthetic routes that ensure high yield and purity. Metal-free oxidative trifluoromethylation methods using reagents like sodium trifluoromethanesulfinate (CF3SO2Na) have been developed for efficient and environmentally friendly production .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted oxadiazole derivatives, which can exhibit different functional groups such as aldehydes, carboxylic acids, or substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and lipophilicity of the resulting compounds, making it valuable in the development of new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the bioavailability and metabolic stability of pharmaceutical agents, leading to the development of new drugs with enhanced therapeutic properties .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and the synthesis of high-performance materials .
Wirkmechanismus
The mechanism of action of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to the modulation of biological pathways. For example, in pharmaceutical applications, it may inhibit specific enzymes or receptors, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol include:
3-Trifluoromethyl-1,2,4-triazoles: These compounds also feature a trifluoromethyl group attached to a nitrogen-containing ring and are used in pharmaceuticals and agrochemicals.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazines: These derivatives are synthesized for their potential biological activities and applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its oxadiazole ring, which provides distinct electronic and steric properties compared to other trifluoromethyl-substituted heterocycles. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c5-4(6,7)3-8-2(1-10)11-9-3/h10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBJPDRLQJPUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)
![2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396278.png)
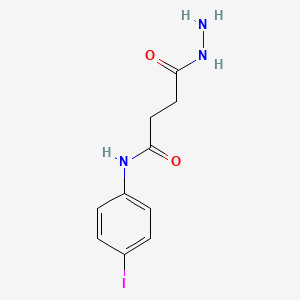
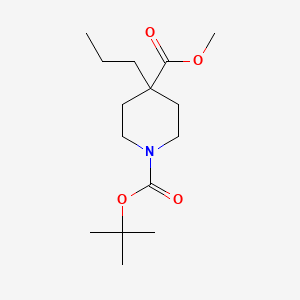
![4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid](/img/structure/B1396282.png)
![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/structure/B1396283.png)
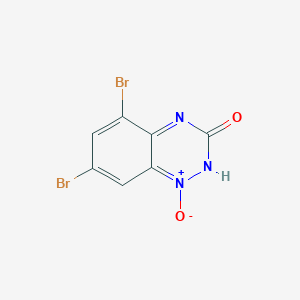
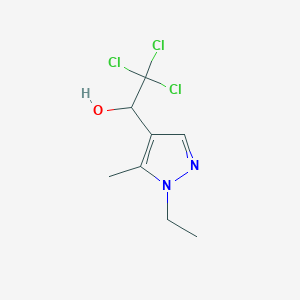
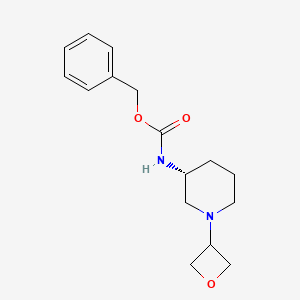
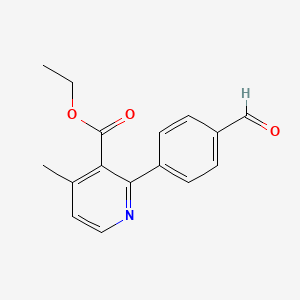

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B1396294.png)
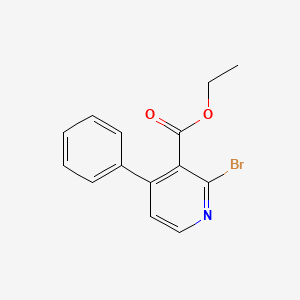
![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396298.png)
